Glycyl-L-leucyl-O-methyl-L-tyrosine

Description

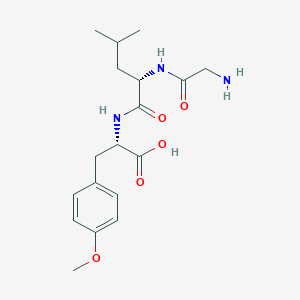

Glycyl-L-leucyl-O-methyl-L-tyrosine is a synthetic tripeptide composed of glycine (Gly), leucine (Leu), and O-methyl-L-tyrosine residues. The O-methylation of the tyrosine hydroxyl group distinguishes this compound from unmodified tyrosine-containing peptides, enhancing its stability against enzymatic degradation and altering its solubility profile.

Properties

CAS No. |

61650-31-5 |

|---|---|

Molecular Formula |

C18H27N3O5 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H27N3O5/c1-11(2)8-14(20-16(22)10-19)17(23)21-15(18(24)25)9-12-4-6-13(26-3)7-5-12/h4-7,11,14-15H,8-10,19H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1 |

InChI Key |

IFLQDJSILSLFEJ-GJZGRUSLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-O-methyl-L-tyrosine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine, leucine, and O-methylated tyrosine. The protected glycine is first coupled with protected leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then deprotected and coupled with protected O-methylated tyrosine under similar conditions to yield the final tripeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic group of O-methylated tyrosine can be oxidized to form quinones.

Reduction: The peptide bonds can be reduced under specific conditions to yield individual amino acids.

Substitution: The O-methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Individual amino acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycyl-L-leucyl-O-methyl-L-tyrosine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive peptides.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Glycyl-L-tyrosine

Structure : A dipeptide (Gly-L-Tyr) lacking leucine and O-methylation.

Key Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | |

| CAS Registry Number | 658-79-7 | |

| Solubility | Water-soluble (polar groups) | [Inferred] |

Applications : Used in studies of peptide hydrolysis and as a substrate for enzymatic assays. Unlike Glycyl-L-leucyl-O-methyl-L-tyrosine, the absence of O-methylation makes it susceptible to tyrosine-specific enzymes like phosphatases .

3-Methyl-L-tyrosine

Structure: A modified tyrosine derivative with a methyl group at the 3-position of the aromatic ring (C₁₀H₁₃NO₃). Key Data:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | |

| CAS Registry Number | 17028-03-4 | |

| Toxicity | No data available |

Comparison: Unlike this compound, 3-Methyl-L-tyrosine is a single amino acid derivative. Its lack of peptide bonds simplifies metabolic pathways but limits its utility in studying peptide-protein interactions. The methyl group’s position (3- vs. O-methyl) also results in distinct electronic and steric effects .

L-Lysyl-L-alanylglycyl-L-alanylglycyl-L-glutaminylglycyl-L-tyrosine

Structure : A heptapeptide (CAS 878278-67-2) with the sequence Lys-Ala-Gly-Ala-Gly-Gln-Gly-Tyr.

Key Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₅₀N₁₀O₁₁ | |

| Molecular Weight | 750.8 g/mol |

Comparison: This larger peptide shares the tyrosine residue but includes additional charged (lysine, glutamine) and flexible (glycine, alanine) residues.

O-Methyl-N-acetyl-L-tyrosine

Structure: A tyrosine derivative acetylated at the amino group and methylated at the hydroxyl group. Synthesis: Prepared via Schotten-Baumann acetylation of L-tyrosine followed by O-methylation. Challenges include acetic acid removal during purification .

Comparison : The N-acetyl and O-methyl groups enhance lipophilicity, making this compound useful in membrane permeability studies. However, this compound’s tripeptide structure offers broader utility in mimicking natural peptide motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.